N-(3,4-dimethoxyphenethyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide
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Description
N-(3,4-dimethoxyphenethyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is a useful research compound. Its molecular formula is C25H30N2O6 and its molecular weight is 454.523. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis Techniques : A study described a high-yielding cyclisation technique for synthesizing compounds related to N-(3,4-dimethoxyphenethyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide, demonstrating applications in creating complex molecular structures efficiently (King, 2007).
Structural Analysis of Amide Derivatives : Research on the structural aspects of amide-containing isoquinoline derivatives revealed their potential in forming gels and crystalline solids, indicating their applicability in material science and pharmaceutical formulations (Karmakar et al., 2007).
Chemical Reactions and Derivatives : Investigations into the chemical reactions of N-acyl-3,4-dimethoxyphenethylamines have led to the discovery of new compounds with potential pharmacological applications, showcasing the versatility of these chemical frameworks (Niederstein & Peter, 1989).
Potential Pharmacological Applications
Antitumor Activities : Synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to the target compound, have shown promising antitumor activities, highlighting the potential of these derivatives in cancer therapy (Al-Suwaidan et al., 2016).
Analgesic and Anti-Inflammatory Activities : The synthesis of related compounds has demonstrated significant analgesic and anti-inflammatory effects, suggesting their utility in developing new pain management and anti-inflammatory medications (Yusov et al., 2019).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-4-32-15-14-27-13-11-19-20(25(27)29)6-5-7-21(19)33-17-24(28)26-12-10-18-8-9-22(30-2)23(16-18)31-3/h5-9,11,13,16H,4,10,12,14-15,17H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPFEFRZPRIEAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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